molecular formula C13H14N2O3 B2685703 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide CAS No. 852367-29-4

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No. B2685703
CAS RN: 852367-29-4
M. Wt: 246.266
InChI Key: JQVGQXMLTDZNGX-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .

Scientific Research Applications

Antibacterial and Antifungal Properties

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide and its derivatives have demonstrated promising antibacterial and antifungal activities. In particular, certain compounds synthesized from this class have shown effectiveness against various pathogenic microorganisms, highlighting their potential in antimicrobial applications (Debnath & Ganguly, 2015).

Herbicidal Activities

Compounds related to this compound have been used as selective herbicides, demonstrating effectiveness in controlling annual grasses and broad-leaved weeds in various crops. This indicates their potential in agricultural applications for weed control (Weisshaar & Böger, 1989).

Cannabinoid Receptor Ligand

Indol-3-yl-oxoacetamides, a group to which this compound belongs, have been found to be potent and selective ligands for the cannabinoid receptor type 2 (CB2). This suggests potential therapeutic applications in conditions where modulation of the CB2 receptor is beneficial (Moldovan et al., 2017).

Anti-inflammatory Drug Design

Research has been conducted on the synthesis and molecular docking analysis of indole acetamide derivatives, including compounds similar to this compound, for their potential as anti-inflammatory drugs. These studies involve detailed analysis of molecular interactions and structural optimization, indicating the role of these compounds in designing new anti-inflammatory agents (Al-Ostoot et al., 2020).

Imaging Agent Development

Derivatives of this compound have been evaluated as imaging agents, particularly in the context of COX-2 targeted imaging. This research shows the potential of these compounds in diagnostic imaging and possibly in the development of targeted therapeutic agents (Uddin et al., 2009).

Future Directions

The future directions for research on “2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-7-6-14-13(17)12(16)10-8-15-11-5-3-2-4-9(10)11/h2-5,8,15H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVGQXMLTDZNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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